N-[4-(6-Piperidin-1-ylpyridazin-3-yl)phenyl]-4-(trifluoromethoxy)benzenesulfonamide is a small molecule compound that acts as an allosteric antagonist of the cannabinoid CB1 receptor. [ [] ] Allosteric antagonists bind to a site distinct from the orthosteric site where endogenous ligands bind. This interaction can modulate the receptor's conformation and affect the binding and signaling of orthosteric ligands. [ [] ]
N-[4-(6-Piperidin-1-ylpyridazin-3-yl)phenyl]-4-(trifluoromethoxy)benzenesulfonamide functions as an allosteric antagonist of the CB1 receptor. [ [] ] This means it binds to a site distinct from the orthosteric binding site of endogenous cannabinoids like anandamide and 2-arachidonylglycerol.
While its exact binding site is not fully elucidated in the provided literature, research suggests its binding site overlaps with that of the CB1 antagonist/inverse agonist SR141716A (N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide) but extends extracellularly. [ [] ]
Binding of this compound to CB1 appears to promote an intermediate receptor conformation, potentially explaining its ability to increase equilibrium binding of some agonists while simultaneously reducing their efficacy in G protein-mediated signaling. [ [] ] It has been suggested that this compound may:
The compound also exhibits inverse agonist activity, reducing basal signaling of the CB1 receptor. [ [] ] This suggests that it may stabilize the receptor in an inactive conformation.
N-[4-(6-Piperidin-1-ylpyridazin-3-yl)phenyl]-4-(trifluoromethoxy)benzenesulfonamide's primary application in scientific research is as a pharmacological tool for studying the cannabinoid system, specifically the CB1 receptor. [ [] ] It has been used in various in vitro and in vivo studies to:
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: